ZD8321 Exhibits ~15-Fold Higher Affinity for Human Neutrophil Elastase Than Sivelestat (Ki Comparison)
ZD8321 inhibits human neutrophil elastase with a Ki of 13 ± 1.7 nM, representing approximately 15-fold higher binding affinity than sivelestat (ONO-5046), which has a reported Ki of 200 nM for the same target [1][2]. Both Ki values were determined under standard in vitro enzyme inhibition assay conditions. The magnitude of this difference exceeds assay variability and constitutes a meaningful pharmacological distinction.
| Evidence Dimension | Inhibition constant (Ki) against human neutrophil elastase |
|---|---|
| Target Compound Data | Ki = 13 ± 1.7 nM |
| Comparator Or Baseline | Sivelestat (ONO-5046): Ki = 200 nM |
| Quantified Difference | Approximately 15.4-fold lower Ki (higher affinity) |
| Conditions | In vitro enzyme inhibition assay with purified human neutrophil elastase; substrate: N-methylsuccinyl-Ala-Ala-Pro-Val-7-amino-4-cumarin [3] |
Why This Matters
Lower Ki translates to higher potency at a given concentration, enabling lower dosing requirements in experimental systems and reducing potential off-target effects driven by high compound concentrations.
- [1] EBI MEROPS Database. Small-molecule inhibitor: ZD-8321 (J10.104). Ki 13 nM for neutrophil elastase. View Source
- [2] NCATS Inxight Drugs. SIVELESTAT. Ki = 0.2 uM (200 nM). View Source
- [3] Crocetti L, et al. Table 1: Sivelestat IC50 = 44 ± 20 nM. PMC9645382. View Source
